molecular formula C11H9ClN2O B3281892 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde CAS No. 74207-83-3

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde

Cat. No. B3281892
CAS RN: 74207-83-3
M. Wt: 220.65 g/mol
InChI Key: PJGPLAVOOBRIFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This could include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and computational chemistry methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Anti-HIV Activity

The indole scaffold has also been explored for its anti-HIV properties. For instance, (1S, 2S)-5’-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one demonstrated potent inhibitory activities against viruses .

Suzuki–Miyaura Coupling

Although not directly related to biological activity, it’s worth mentioning that indole derivatives participate in Suzuki–Miyaura coupling reactions. These reactions allow for the synthesis of complex organic molecules, making them essential in medicinal chemistry .

Other Applications

While the above points cover the primary areas of interest, it’s essential to keep an open mind. Researchers may discover novel applications for 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde in the future.

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This could include its toxicity, flammability, and any precautions that need to be taken when handling it .

properties

IUPAC Name

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-2-4-8(5-3-7)11-13-9(6-15)10(12)14-11/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGPLAVOOBRIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
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5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
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5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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